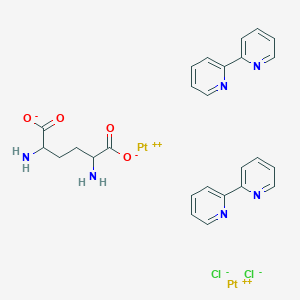
BP-DA-Ptcl2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BP-DA-Ptcl2 is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for applications such as catalysis, drug delivery systems, and material synthesis.
Preparation Methods
The synthesis of BP-DA-Ptcl2 involves several steps. Typically, the preparation starts with the reaction of 2,5-diaminohexanedioic acid with platinum(2+) salts under controlled conditions. The reaction is then followed by the addition of 2-pyridin-2-ylpyridine and dichloride to form the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
BP-DA-Ptcl2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BP-DA-Ptcl2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein structures.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of BP-DA-Ptcl2 involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with these targets, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
BP-DA-Ptcl2 is unique due to its specific combination of ligands and metal center. Similar compounds include:
2,2’-Bipyridine;platinum(2+);dichloride: Lacks the 2,5-diaminohexanedioate ligand, resulting in different chemical properties and applications.
1,10-Phenanthroline;platinum(2+);dichloride: Contains a different ligand, leading to variations in its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound and its specific applications in scientific research.
Properties
IUPAC Name |
2,5-diaminohexanedioate;platinum(2+);2-pyridin-2-ylpyridine;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C6H12N2O4.2ClH.2Pt/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;7-3(5(9)10)1-2-4(8)6(11)12;;;;/h2*1-8H;3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H;;/q;;;;;2*+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAAXYVDLDFOEW-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])N)C(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N6O4Pt2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930421 |
Source


|
| Record name | Platinum(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139280-47-0 |
Source


|
| Record name | 2,2'-Bipyridine-alpha,alpha'-diaminoadipic acid platinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














